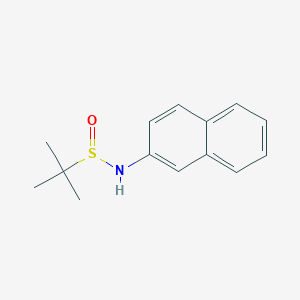![molecular formula C6H14Cl2N2 B13004858 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a bicyclic amine that is often used in various chemical reactions and research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride typically involves the reaction of 2-methyl-2,6-diazabicyclo[3.2.0]heptane with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield various oxidized derivatives.
Reduction: May yield simpler amines.
Substitution: May yield substituted derivatives with different functional groups.
Scientific Research Applications
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or base in chemical reactions, facilitating various transformations. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,6-diazabicyclo[3.2.0]heptane
- 6-Methyl-2,6-diazabicyclo[3.2.0]heptane
Uniqueness
2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride is unique due to its bicyclic structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
2-methyl-2,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-2-5-6(8)4-7-5;;/h5-7H,2-4H2,1H3;2*1H |
InChI Key |
DAHICEWRLGRFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)


![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)



![3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B13004840.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
